In Vivo Lung Compliance Improvement: Hel 13-5 Formulation Matches Clinically Used Surfacten® in Surfactant-Deficient Rat Model
A synthetic pulmonary surfactant preparation containing 2.5 wt% Hel 13-5 in a DPPC/PG/PA lipid mixture demonstrated a statistically equivalent improvement in dynamic lung compliance when compared directly to the commercial bovine-derived surfactant Surfacten® (Surfactant TA) in a ventilated, surfactant-depleted rat model [1].
| Evidence Dimension | Improvement in Dynamic Lung Compliance |
|---|---|
| Target Compound Data | Comparable improvement to Surfacten® (no statistically significant difference) |
| Comparator Or Baseline | Surfacten® (beractant, a clinically used bovine lung surfactant extract) |
| Quantified Difference | Equivalent efficacy (comparable, not inferior) |
| Conditions | Ventilated surfactant-depleted rat model; Preparation: DPPC/PG/PA/Hel 13-5 (2.5 wt% peptide) |
Why This Matters
This in vivo equivalency data provides a direct justification for selecting Hel 13-5 over animal-derived surfactant proteins or other synthetic peptides for developing cost-effective, animal-origin-free pulmonary surfactant replacements.
- [1] Nakahara H. Investigation and Development of Artificial Lung Surfactant Preparations with a Novel Amphiphilic Peptide for Respiratory Distress Syndrome (RDS). Chapter IV: The correlation between in vitro surface activity and in vivo lung function. Soft Matter Electronic Supplementary Material, 2011. View Source
